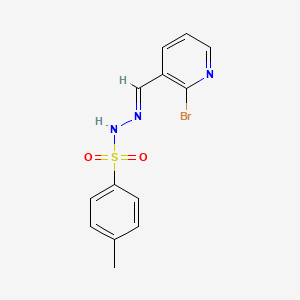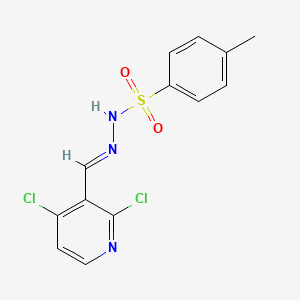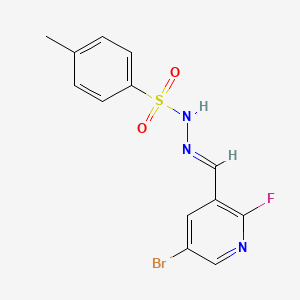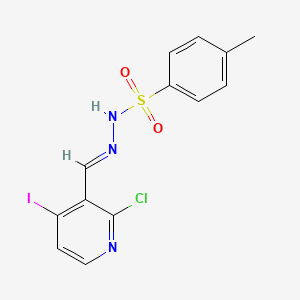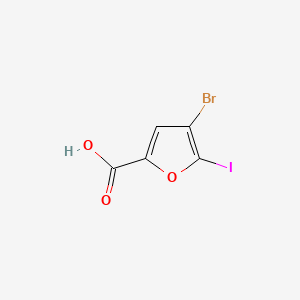
2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane, also known as 4-bromo-2,6-dimethoxyphenyl dioxolane or BDO, is a heterocyclic compound containing a five-membered ring of three carbon atoms, one oxygen atom, and one bromine atom. It is a colorless liquid with a faint sweet odor and a boiling point of approximately 186°C. BDO is an important intermediate in the synthesis of various organic compounds, as well as a useful reagent in research.
Aplicaciones Científicas De Investigación
BDO has been widely used as a reagent in various scientific research applications, such as organic synthesis, catalysis, and drug discovery. For example, it has been used as a reagent in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, BDO has been used as a catalyst in the synthesis of heterocyclic compounds, as well as for the preparation of transition metal complexes. Finally, BDO has been used as a reagent in the discovery of new drugs, as it can be used to modify existing drugs to increase their efficacy.
Mecanismo De Acción
The mechanism of action of BDO is not fully understood, but it is believed to involve the formation of an intermediate complex between the BDO and the substrate. This intermediate complex is then broken down to form the desired product. Additionally, it is believed that BDO may act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. This property is thought to be responsible for the catalytic properties of BDO.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDO are largely unknown. However, studies have shown that BDO is non-toxic and does not cause any adverse effects when used in laboratory experiments. Additionally, BDO has been shown to be a potent inhibitor of certain enzymes, suggesting that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BDO in laboratory experiments is its low cost and availability. Additionally, BDO is relatively stable and can be stored for long periods of time. However, it is important to note that BDO should be handled with care, as it can be toxic if inhaled or ingested. Additionally, BDO is a flammable liquid and should be stored away from sources of ignition.
Direcciones Futuras
In the future, BDO could be used in the development of new pharmaceuticals and other organic compounds. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications. Additionally, further research is needed to determine the optimal conditions for the synthesis of BDO and its derivatives. Finally, further research is needed to determine the safety and efficacy of BDO in various laboratory experiments.
Métodos De Síntesis
The synthesis of BDO is typically achieved via a two-step reaction. The first step involves the reaction of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolanedimethoxyphenol (BDMP) with a base such as sodium hydroxide or potassium hydroxide, resulting in the formation of 2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolanedimethoxybenzaldehyde (BDMA). The second step involves the reaction of BDMA with a dioxolane reagent, such as ethylene glycol, resulting in the formation of BDO.
Propiedades
IUPAC Name |
2-(4-bromo-2,6-dimethoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-13-8-5-7(12)6-9(14-2)10(8)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNFGIKFEUJCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C2OCCO2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-dimethoxyphenyl)-1,3-dioxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








